molecular formula C19H15ClN2S B14314354 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride CAS No. 114153-73-0

7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride

Cat. No.: B14314354
CAS No.: 114153-73-0
M. Wt: 338.9 g/mol
InChI Key: XZPYXLSRLWEMEO-UHFFFAOYSA-M
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Description

7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride typically involves multi-component reactions. One common method is the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid under acetonitrile solvent medium . This one-pot three-component method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives . This includes the use of multicomponent sonochemical reactions, which are efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions vary but often involve room temperature and specific catalysts or solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazolo[3,2-a]pyrimidinones with NaBH4 in the presence of vanadium pentoxide (V2O5) yields triazolo[4,3-a]pyrimidines .

Scientific Research Applications

7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride is unique due to its specific substituents and the resulting biological activities. Its ability to inhibit DNA gyrase and other enzymes makes it a valuable compound in antimicrobial and anticancer research. Additionally, its synthesis via green chemistry principles highlights its potential for environmentally friendly production methods.

Properties

CAS No.

114153-73-0

Molecular Formula

C19H15ClN2S

Molecular Weight

338.9 g/mol

IUPAC Name

7-(4-methylphenyl)-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;chloride

InChI

InChI=1S/C19H15N2S.ClH/c1-14-7-9-15(10-8-14)17-11-12-21-13-18(22-19(21)20-17)16-5-3-2-4-6-16;/h2-13H,1H3;1H/q+1;/p-1

InChI Key

XZPYXLSRLWEMEO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=[N+](C=C2)C=C(S3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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